N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
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Overview
Description
N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as MMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMU belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of MMU is not fully understood. However, it has been reported to target multiple signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways. MMU has also been reported to induce apoptosis in cancer cells by activating caspase-3 and -9. Furthermore, MMU has been shown to inhibit the activity of bacterial enzymes, including DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Biochemical and Physiological Effects
MMU has been reported to exhibit various biochemical and physiological effects. In cancer cells, MMU induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation and survival. MMU has also been reported to inhibit the migration and invasion of cancer cells. In bacterial cells, MMU inhibits DNA replication and transcription, leading to bacterial growth inhibition. Furthermore, MMU has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using MMU in lab experiments is its potent anticancer and antimicrobial activity. MMU has been shown to exhibit activity against various cancer cell lines and bacterial strains, making it a potential therapeutic agent. Furthermore, MMU has been reported to exhibit anti-inflammatory activity, which could be useful in various inflammatory diseases. However, one of the limitations of using MMU in lab experiments is its low solubility in water, which could limit its bioavailability and efficacy.
Future Directions
There are several future directions for MMU research. One of the potential applications of MMU is in the development of anticancer and antimicrobial agents. MMU derivatives with improved solubility and bioavailability could be developed to enhance their therapeutic efficacy. Furthermore, the mechanism of action of MMU could be further elucidated to understand its molecular targets and signaling pathways. MMU could also be studied for its potential applications in other diseases, such as inflammatory and autoimmune diseases. Overall, MMU has significant potential in scientific research and could lead to the development of novel therapeutic agents.
Synthesis Methods
The synthesis of MMU involves the reaction of 3-methoxyaniline with 4-methylbenzoyl chloride to form N-(3-methoxyphenyl)-4-methylbenzamide, which is then reacted with potassium cyanate to yield N-(3-methoxyphenyl)urea. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a base to form MMU. The overall yield of MMU synthesis is reported to be around 60%.
Scientific Research Applications
MMU has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MMU induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. MMU has also been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, MMU has been studied for its anti-inflammatory activity, where it inhibits the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-6-8-13(9-7-12)17-21-16(25-22-17)11-19-18(23)20-14-4-3-5-15(10-14)24-2/h3-10H,11H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYOJDJDTJRJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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